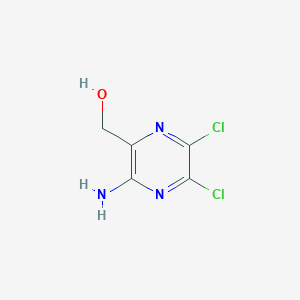

(3-Amino-5,6-dichloropyrazin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5,6-dichloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h11H,1H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAWRINAFYJGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(C(=N1)Cl)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538498 | |

| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95037-20-0 | |

| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for (3-Amino-5,6-dichloropyrazin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural features, including the amino and chloro groups on the pyrazine ring, make it a versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic activities. This guide focuses on a reliable two-step synthesis route commencing from 3-amino-5,6-dichloropyrazine-2-carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the esterification of 3-amino-5,6-dichloropyrazine-2-carboxylic acid to its corresponding methyl ester. The subsequent step is the selective reduction of the methyl ester to the target primary alcohol.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

The esterification of 3-amino-5,6-dichloropyrazine-2-carboxylic acid is a crucial initial step. While various esterification methods exist, a common approach involves the use of methanol in the presence of an acid catalyst. An alternative documented method involves the chlorination of a related pyrazine derivative.

Protocol via Chlorination and Esterification:

A German patent describes a method starting from 3-amino-6-chloropyrazine-carboxylic acid methyl ester, which is then further chlorinated.[1]

-

Reaction Setup: In a 100-mL round-bottom flask equipped with a condenser, drying tube, dropping funnel, and magnetic stirrer, place 9.35 g (0.05 mol) of 3-amino-6-chloropyrazine-carboxylic acid methyl ester.

-

Chlorination: Add sulfuryl chloride to the flask. The reaction is exothermic and will evolve gas. The mixture will turn red and warm up.

-

Reaction Progression: After the initial reaction, allow the mixture to stand overnight at room temperature. Subsequently, heat the reaction mixture to 70°C for 1 hour.

-

Work-up: Remove the excess sulfuryl chloride by evaporation under reduced pressure.

-

Purification: Recrystallize the crude product (11.2 g) from 300 ml of acetonitrile.

-

Yield and Characterization: This process yields 4.2 g (38%) of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with a melting point of 225-227°C, which can be increased to 233-234°C upon further recrystallization.[1]

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 3-Amino-6-chloropyrazine-carboxylic acid methyl ester | C6H6ClN3O2 | 203.58 | 0.05 | 9.35 |

| Sulfuryl chloride | SO2Cl2 | 134.97 | - | - |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | 222.03 | 0.019 | 4.2 |

Table 1: Quantitative data for the synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Step 2: Reduction of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to this compound

The selective reduction of the ester functional group in the presence of amino and chloro substituents requires a powerful yet selective reducing agent. Lithium aluminum hydride (LiAlH4) is a suitable reagent for this transformation.

General Protocol for Ester Reduction using LiAlH4:

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend an excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate at 0°C.

-

Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | 222.03 |

| Lithium aluminum hydride | LiAlH4 | 37.95 |

| This compound | C5H5Cl2N3O | 194.02 |

Table 2: Key reagents and product in the reduction step.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving esterification of the corresponding carboxylic acid followed by reduction of the resulting ester. Careful control of reaction conditions, particularly during the reduction step with the highly reactive lithium aluminum hydride, is essential for a successful outcome. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.

References

Technical Guide: Physicochemical Properties of (3-Amino-5,6-dichloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Due to the limited availability of experimental data for this specific molecule in public literature, this document combines reported information with computational predictions to offer a detailed profile for researchers. It includes a summary of its chemical identity, predicted physicochemical parameters, and a discussion of potential synthetic approaches and biological activities based on the broader class of pyrazine derivatives. This guide aims to serve as a valuable resource for scientists and professionals engaged in drug discovery and development who may be interested in this compound or its structural analogs.

Chemical Identity and Structure

This compound is a substituted pyrazine derivative. The core structure consists of a pyrazine ring with an amino group, two chlorine atoms, and a hydroxymethyl group attached.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 95037-20-0 | [1][2][3] |

| Molecular Formula | C₅H₅Cl₂N₃O | [4] |

| Molecular Weight | 194.02 g/mol | [4] |

| Chemical Structure |  |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Likely to have some solubility in polar organic solvents. |

| pKa | Data not available | The amino group would be the primary basic center. |

| logP | Data not available | The presence of chlorine atoms will increase lipophilicity, while the amino and hydroxyl groups will increase hydrophilicity. |

| Purity | 95.0% | As listed by some commercial suppliers.[1] |

| Storage | 2-8°C, inert atmosphere, dark place | Recommended by commercial suppliers. |

Experimental Protocols (Inferred)

While no specific experimental protocols for the synthesis of this compound have been published, a potential synthetic route can be inferred from general methods for the preparation of pyrazine derivatives. A plausible approach would involve the reduction of a corresponding carboxylic acid or ester.

General Synthetic Strategy: Reduction of a Pyrazinecarboxylate

A common method for the synthesis of pyridinemethanol and related heterocyclic methanols is the reduction of the corresponding carboxylic acid or ester. This can be achieved using a variety of reducing agents.

Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for the target compound.

Detailed Steps (Hypothetical Protocol):

-

Preparation of Starting Material: The synthesis would likely start from a commercially available or synthesized precursor, such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

-

Reduction: The pyrazinecarboxylate ester would be dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would be added portion-wise at a controlled temperature (typically 0°C to room temperature).

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction would be carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction and Purification: The crude product would be extracted from the reaction mixture with an organic solvent. The combined organic layers would then be dried and concentrated. Final purification would likely be achieved by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways (Inferred)

Specific biological activity data for this compound is not available. However, the pyrazine scaffold is a common motif in many biologically active compounds. Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities.

General Biological Activities of Pyrazine Derivatives:

-

Anticancer: Some pyrazine derivatives have shown efficacy as anticancer agents by interacting with various biological targets to inhibit cancer cell growth.

-

Antimicrobial: The pyrazine ring is present in several antimicrobial agents. Their mechanisms can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Anti-inflammatory: Certain pyrazine-containing compounds have demonstrated anti-inflammatory properties.

Potential Signaling Pathway Involvement:

Given the structural features of this compound, it could potentially interact with various signaling pathways, although this is purely speculative without experimental evidence. The diagram below illustrates a generalized logical relationship for screening such a compound in a drug discovery context.

Caption: A logical workflow for investigating biological activity.

Conclusion

This compound is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known identifying information and provided predicted physicochemical properties to aid researchers. The outlined synthetic strategy and discussion of potential biological activities, based on the well-established chemistry and pharmacology of the pyrazine class of compounds, offer a starting point for future investigation. Further experimental work is necessary to validate the predicted properties and to explore the potential applications of this molecule in drug discovery and other scientific fields.

References

(3-Amino-5,6-dichloropyrazin-2-yl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for the chemical compound (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Despite a comprehensive search of scientific literature and chemical databases, in-depth technical data, including quantitative experimental results, detailed experimental protocols, and specific signaling pathways for this compound, are not publicly available at this time. The information presented herein is based on data from chemical suppliers and general reviews of the broader dichloropyrazine chemical class.

Core Identifiers and Properties

A number of key identifiers for this compound have been confirmed and are presented below.

| Identifier | Value | Source(s) |

| CAS Number | 95037-20-0 | [1][2][3][4] |

| Molecular Formula | C₅H₅Cl₂N₃O | [2][3][4] |

| Molecular Weight | 194.02 g/mol | [2] |

| MDL Number | MFCD20696803 | [2][3] |

| SMILES Code | OCC1=NC(Cl)=C(Cl)C(N)=N1 | [2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Potential Biological Activity of Dichloropyrazine Derivatives

While specific biological activity data for this compound is not available in the reviewed literature, the broader class of dichloropyrazine derivatives has been investigated for various pharmacological activities. These compounds are recognized as versatile scaffolds in medicinal chemistry.[5][6]

Reviews of pyrazine-containing compounds suggest that their derivatives are being explored for a range of therapeutic applications due to their diverse biological activities.[7] The pyrazine ring is a structural component in a number of biologically active compounds and approved drugs.[7]

Studies on dichloropyrazine derivatives have indicated potential for:

-

Antimicrobial Activity : Derivatives of 2,3-dichloropyrazine have shown significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action is thought to involve the inhibition of key microbial enzymes and disruption of cellular processes.[6]

-

Antifungal Activity : The dichloropyrazine scaffold is also being investigated for the development of new antifungal agents.[6]

-

Anticancer and Anti-inflammatory Activity : Pyrazine-modified natural product derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory effects.[7][8]

It is important to note that these are general activities of the chemical class, and specific testing of this compound would be required to determine its biological profile.

Data Availability

A thorough search for quantitative data, such as IC₅₀ or MIC values, and detailed experimental protocols for synthesis, purification, or biological assays specifically for this compound (CAS 95037-20-0) did not yield any specific results. Publicly accessible scientific databases and literature do not currently contain detailed experimental workflows or established signaling pathway information for this compound.

Therefore, the creation of structured tables with quantitative data, detailed experimental methodologies, and signaling pathway diagrams as requested is not possible based on the available information. Further primary research would be necessary to establish these technical details.

References

- 1. CAS#:95037-20-0 | this compound | Chemsrc [chemsrc.com]

- 2. 95037-20-0|this compound|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound|CAS 95037-20-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 6. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 7. mdpi.com [mdpi.com]

- 8. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Substituted Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, serves as a pivotal scaffold in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities, making them crucial components in the design and synthesis of novel therapeutic agents. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other pharmacological effects. The versatile structure of the pyrazine ring allows for extensive substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity. This guide provides a comprehensive overview of the key biological activities of substituted pyrazine derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Substituted pyrazine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.[1] A significant number of these compounds function as kinase inhibitors, targeting the ATP-binding pocket of enzymes crucial for tumor progression.[1][2][3]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are critical regulators of cellular signaling cascades that, when dysregulated, can lead to uncontrolled cell growth and cancer. Pyrazine-based compounds have been designed to target a range of kinases, including:

-

Receptor Tyrosine Kinases (RTKs) : Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[1][4][5] Inhibition of these RTKs can disrupt downstream signaling, effectively halting tumor angiogenesis, metastasis, and cell proliferation.[1][5][6]

-

Phosphoinositide 3-kinase (PI3K) : A key component of the PI3K/AKT/mTOR pathway, which is central to cell growth, survival, and metabolism.[7][8][9]

-

Janus Kinases (JAKs) : Involved in cytokine signaling that can influence tumor cell survival and immune responses.[1]

By competitively binding to the ATP pocket of these kinases, pyrazine derivatives block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.[3]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various substituted pyrazine derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds.

| Compound Series | Cancer Cell Line | IC₅₀ (µM) Range | Target Kinase(s) |

| 8-Morpholinoimidazo[1,2-a]pyrazines | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 6.39 - 74.9 | PI3Kα |

| [7][8][10]Triazolo[4,3-a]pyrazines | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.98 - >50 | c-Met, VEGFR-2 |

| 1,3,4-Oxadiazole-pyrimidine-pyrazines | PC3, DU-145 (Prostate), A549 (Lung), MCF-7 (Breast) | 0.05 - 9.44 | Not specified |

| 3-Amino-pyrazine-2-carboxamides | NCI-H520 (Lung), SNU-16 (Gastric), KMS-11 (Myeloma) | 1.88 - 26.69 | FGFR1-4 |

| Pyrazine Sorafenib Analogs | HepG2 (Liver), HeLa (Cervical), A549 (Lung) | 0.6 - 7.5 | c-Raf |

Data sourced from multiple studies evaluating different pyrazine scaffolds.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]

-

Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well microtiter plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[12] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][13]

-

Compound Treatment: Prepare serial dilutions of the substituted pyrazine derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) under the same conditions.[13]

-

MTT Addition: Add 10-50 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently to ensure complete dissolution.[11] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Pyrazine derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The well-known antituberculosis drug, Pyrazinamide, is a classic example of the therapeutic potential of this scaffold.[16]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17]

| Compound Series | Microorganism | MIC (µg/mL) Range |

| Pyrazine Carboxamides | M. tuberculosis H37Rv | 6.25 - >100 |

| Candida albicans | >50 (Inactive) - 50 | |

| Triazolo[4,3-a]pyrazines | Staphylococcus aureus | 32 - 256 |

| Escherichia coli | 16 - 256 | |

| Pyrazine-2-Carboxylic Acid-Piperazines | E. coli, P. aeruginosa | 25 - 50 |

| B. subtilis, S. aureus | 12.5 - 25 | |

| C. albicans | 3.125 - 6.25 |

Data compiled from studies on various pyrazine derivatives against standard bacterial and fungal strains.[15][16][18]

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][19][20]

-

Preparation of Antimicrobial Agent: Dissolve the pyrazine derivative in a suitable solvent and prepare a stock solution. Create a series of twofold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[19][21] The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Grow the test microorganism in broth to a specific turbidity, usually equivalent to a 0.5 McFarland standard.[19] Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial or fungal inoculum to each well of the microtiter plate containing the diluted compound.[21] Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[19][20]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazine derivative at which there is no visible growth (i.e., the well remains clear).[19][20]

Conclusion

Substituted pyrazine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their broad biological activities, particularly in oncology and infectious diseases, underscore their importance in modern drug discovery. The ability to function as potent kinase inhibitors has positioned them at the forefront of targeted cancer therapy research. The extensive quantitative data available demonstrates that chemical modification of the pyrazine scaffold can lead to highly potent molecules. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising class of therapeutic agents. Future research will undoubtedly focus on optimizing the selectivity and potency of these compounds, exploring novel mechanisms of action, and advancing the most promising candidates into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 10. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. rjpbcs.com [rjpbcs.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 20. researchgate.net [researchgate.net]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Structural Elucidation of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of the novel heterocyclic compound, (3-Amino-5,6-dichloropyrazin-2-yl)methanol. The methodologies and data presented herein provide a foundational framework for the characterization of this and structurally related molecules.

Compound Overview

This compound is a substituted pyrazine derivative with the chemical formula C₅H₅Cl₂N₃O and a molecular weight of 194.02 g/mol .[1][2] Its structure incorporates several key functional groups, including an amino group, two chlorine atoms, and a hydroxymethyl group, which are expected to impart specific chemical and physical properties relevant to its potential applications in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any further investigation into its biological activity and potential as a therapeutic agent.

Below is the two-dimensional representation of the molecular structure.

Figure 1: 2D Structure of this compound

Spectroscopic and Crystallographic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic and crystallographic techniques. The following tables summarize the expected quantitative data from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.35 (s, 2H) | -NH₂ |

| 5.45 (t, J = 5.5 Hz, 1H) | -OH |

| 4.60 (d, J = 5.5 Hz, 2H) | -CH₂- |

Table 2: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450-3300 | N-H stretch (amino) | Strong, broad |

| 3300-3200 | O-H stretch (hydroxyl) | Strong, broad |

| 1620 | N-H bend (amino) | Medium |

| 1580 | C=N stretch (pyrazine ring) | Medium |

| 1450 | C=C stretch (pyrazine ring) | Medium |

| 1050 | C-O stretch (primary alcohol) | Strong |

| 800-750 | C-Cl stretch | Strong |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 194.0 | 100 | [M]⁺ |

| 196.0 | 65 | [M+2]⁺ |

| 198.0 | 10 | [M+4]⁺ |

| 163.0 | 45 | [M - CH₂OH]⁺ |

| 128.0 | 30 | [M - CH₂OH - Cl]⁺ |

Table 4: Single-Crystal X-ray Diffraction Data

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 10.231 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 831.2 |

| Z | 4 |

| R-factor | 0.045 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to 240 ppm.

-

Use a 30° pulse angle.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans.

-

-

Data Processing : Process the free induction decay (FID) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing 1 mg of the compound with 100 mg of dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation : Use a FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

-

Data Acquisition :

-

Collect a background spectrum of the pure KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Average 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : Perform a background subtraction and baseline correction on the acquired spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve 1 mg of the compound in 1 mL of methanol.

-

Instrumentation : Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Set the ion source to positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for two chlorine atoms should be observed.

Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of this compound by slow evaporation of a saturated solution in ethanol.

-

Data Collection :

-

Mount a suitable crystal on a goniometer head.

-

Use a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Collect diffraction data at room temperature (298 K).

-

-

Structure Solution and Refinement :

-

Solve the crystal structure using direct methods.

-

Refine the structure using full-matrix least-squares on F².

-

Locate hydrogen atoms in the difference Fourier map and refine their positions.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

References

Aminodichloropyrazine Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodichloropyrazine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their structural scaffold serves as a versatile template for the development of potent and selective inhibitors of various biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive review of the current literature on aminodichloropyrazine compounds, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic potential, particularly as kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in this area.

Chemical Synthesis

The synthesis of aminodichloropyrazine derivatives typically begins with a commercially available pyrazine core, which is then subjected to a series of chemical transformations to introduce the desired functional groups. A general synthetic strategy involves the chlorination of an aminopyrazine precursor, followed by nucleophilic substitution reactions to introduce further diversity.

Below is a generalized workflow for the synthesis of aminodichloropyrazine derivatives, based on methodologies described in the literature.

Structure-Activity Relationships and Kinase Inhibition

A significant body of research has focused on elucidating the structure-activity relationships of aminopyrazine derivatives as kinase inhibitors. These studies have revealed key structural features that govern their potency and selectivity. The aminopyrazine core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. Substitutions at various positions on the pyrazine ring and the amino group can be systematically modified to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing inhibitory activity and selectivity.

Quantitative Data on Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of selected aminopyrazine derivatives against various protein kinases, as reported in the literature. This data provides a quantitative basis for comparing the potency of different compounds and for guiding future drug design efforts.

Table 1: In Vitro Inhibitory Activity of Aminopyrazine Derivatives against Nek2 Kinase

| Compound | Nek2 IC50 (µM) | Reference |

| Aminopyrazine 2 | 0.23 | [1] |

| Aminopyrazine 11a | 0.79 | [1] |

| Aminopyrazine 11b | 2.47 | [1] |

| Aminopyridine 17a | 0.12 | [1] |

| Aminopyridine 17b | 0.21 | [1] |

| CRUK ICR (R)-21 | 0.022 | [2] |

| CRUK ICR Rac-24a | 0.57 | [2] |

| GSK compound 24 | 0.025 | [2] |

| MBM-55 | 0.001 | [2] |

| 6-Ethynyl-N-phenyl-7H-purin-2-amine | 0.15 | [3] |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | 0.14 | [3] |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | 0.06 | [3] |

Table 2: In Vitro Antiproliferative Activity of Aminopyridine Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | SKBR3 | 2.2 | [3] |

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of aminodichloropyrazine compounds against specific kinases is often determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is a luminescent-based method that is sensitive, robust, and amenable to high-throughput screening.

The following diagram illustrates a typical workflow for a kinase inhibition assay using the ADP-Glo™ method.

Signaling Pathways

Aminodichloropyrazine derivatives often exert their cellular effects by inhibiting specific kinases that are key components of intracellular signaling pathways. One such kinase that has been a focus of inhibitor development is Nek2 (NIMA-related kinase 2), which plays a crucial role in the regulation of the cell cycle, particularly in mitosis.[4][5][6]

The Role of Nek2 in Mitotic Progression

Nek2 is a serine/threonine kinase that is essential for the proper separation of centrosomes at the onset of mitosis.[7] Its activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[6] Dysregulation of Nek2 can lead to mitotic errors, chromosome instability, and aneuploidy, which are hallmarks of cancer.[6] The diagram below illustrates the signaling pathway involving Nek2 in the regulation of centrosome separation.

Inhibition of Nek2 by small molecules, such as aminopyrazine derivatives, can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes Nek2 an attractive therapeutic target for the development of novel anticancer agents.

Conclusion

Aminodichloropyrazine compounds represent a promising class of molecules for the development of targeted therapies, particularly kinase inhibitors. The versatility of their chemical synthesis allows for the generation of diverse libraries of compounds for screening and optimization. The quantitative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of more potent and selective inhibitors. Furthermore, a deeper understanding of the signaling pathways in which these targets are involved will be crucial for the successful clinical translation of these compounds. Continued research in this area is warranted to fully exploit the therapeutic potential of aminodichloropyrazine derivatives.

References

- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: A Technical Guide to Solubility and Stability Assessment

For Immediate Release

This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous and solvent solubility, as well as the stability profile of the heterocyclic compound (3-Amino-5,6-dichloropyrazin-2-yl)methanol. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. While specific experimental data for this compound is not publicly available, this guide outlines the standardized protocols and best practices necessary to generate such critical data, ensuring regulatory compliance and advancing preclinical development.

Physicochemical Characterization: Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development as a potential therapeutic agent. It influences formulation strategies, bioavailability, and the design of in vitro and in vivo studies. The following sections detail the standard experimental protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pH. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: A supersaturated stock solution of this compound is prepared in the selected solvent (e.g., water, phosphate-buffered saline at various pH levels, organic solvents).

-

Equilibration: An excess of the solid compound is added to a sealed vial containing the solvent. The mixture is then agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspension is allowed to settle. The supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

A general workflow for this process is illustrated below.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution into an aqueous buffer.

Experimental Protocol: Nephelometric Method for Kinetic Solubility

-

Stock Solution: A concentrated stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Precipitation Induction: Aliquots of these dilutions are added to an aqueous buffer in a microplate format. The rapid change in solvent composition induces precipitation of the compound if its solubility is exceeded.

-

Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Stability Profiling

Assessing the chemical stability of this compound is crucial to determine its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.

Long-Term, Intermediate, and Accelerated Stability Studies

These studies evaluate the stability of the active pharmaceutical ingredient (API) under various temperature and humidity conditions over time.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Table 1: ICH Recommended Storage Conditions for Stability Testing.[1]

Experimental Protocol: General Stability Study

-

Sample Preparation: Samples of this compound are packaged in containers that mimic the proposed long-term storage system.

-

Storage: Samples are placed in stability chambers maintained at the conditions specified in Table 1.

-

Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[2]

-

Analysis: At each time point, the samples are analyzed for key attributes, including:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products/impurities

-

Moisture content

-

-

Analytical Methods: A validated stability-indicating HPLC method is essential for separating and quantifying the parent compound and any degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Samples of this compound are subjected to the following stress conditions:

-

Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

-

Base Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., 60 °C.

-

Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[3][4]

Following exposure, the samples are analyzed by HPLC-MS or other appropriate techniques to identify and characterize the resulting degradants.

Photostability Testing

As mandated by ICH Q1B, photostability testing is a crucial component of stress testing to evaluate the impact of light exposure on the compound.[3][5]

Experimental Protocol: Photostability Testing

-

Sample Exposure: Samples of the drug substance are exposed to a light source that produces a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.[4]

-

Control Samples: A control sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.

-

Analysis: After exposure, the samples are analyzed for any changes in physical properties, potency, and the formation of degradation products.

Conclusion

The successful development of this compound as a pharmaceutical candidate is contingent upon a thorough understanding of its physicochemical properties. While specific data for this compound is not yet in the public domain, the standardized methodologies for solubility and stability testing outlined in this guide provide a robust framework for its comprehensive characterization. Adherence to these protocols will generate the high-quality data necessary for informed decision-making in formulation development, analytical method validation, and regulatory submissions.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 5. database.ich.org [database.ich.org]

Molecular weight and formula of (3-Amino-5,6-dichloropyrazin-2-yl)methanol

An In-depth Technical Guide on (3-Amino-5,6-dichloropyrazin-2-yl)methanol

This document provides essential technical data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental and theoretical applications.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized in the table below. These data points are critical for a variety of experimental protocols, including solution preparation, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C5H5Cl2N3O |

| Molecular Weight | 194.02 g/mol |

Table 1: Key molecular data for this compound.[1]

Structural and Molecular Relationship

The chemical identity of a compound is fundamentally defined by its name, which corresponds to a unique molecular formula and a specific molecular weight. This relationship is a cornerstone of chemical science, ensuring unambiguous identification and characterization. The following diagram illustrates this fundamental connection for this compound.

Figure 1: Relationship between chemical name, formula, and molecular weight.

References

Potential therapeutic applications of pyrazine compounds

An In-depth Technical Guide on the Potential Therapeutic Applications of Pyrazine Compounds

Introduction

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4 orientation.[1][2] This structural motif is a cornerstone in medicinal chemistry, prized for its ability to serve as a versatile scaffold in the creation of complex, biologically active molecules.[3][4] The nitrogen atoms in the pyrazine ring can accept electrons and form hydrogen bonds, properties that enhance the binding ability of these compounds to biological targets compared to simple hydrocarbons.[4][5] Pyrazine derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, neuroprotective, and antioxidant effects.[1][6][7] Several pyrazine-containing drugs are already in clinical use, highlighting the therapeutic potential of this chemical class.[1][8] This technical guide provides a comprehensive overview of the therapeutic applications of pyrazine compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Therapeutic Area: Anticancer Applications

Pyrazine derivatives have been extensively investigated for their anticancer properties, demonstrating efficacy against a wide variety of human cancers.[2][9][10] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[9][11]

Mechanism of Action: Kinase Inhibition

A primary mode of anticancer action for many pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[9][12] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block downstream signaling.[11][12]

Key kinase targets for pyrazine-based inhibitors include:

-

FLT3/AXL: Gilteritinib, a pyrazine-2-carboxamide derivative, is an FDA-approved dual FLT3/AXL inhibitor for treating relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[9]

-

CHK1/CHK2: Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent inhibitor of checkpoint kinases CHK1 and CHK2, and is under clinical evaluation for ovarian cancer.[9]

-

PKC: Darovasertib, another pyrazine-2-carboxamide derivative, is an FDA-approved Protein Kinase C (PKC) inhibitor for treating metastatic uveal melanoma.[9]

-

c-Met and VEGFR-2: These are key kinases in tumor angiogenesis and metastasis. Novel[1][5][13]triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to be dual inhibitors of both c-Met and VEGFR-2.[14]

-

FGFR: A series of 3-amino-pyrazine-2-carboxamide derivatives were developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, exhibiting antitumor activity in cancer cell lines with FGFR abnormalities.[15][16]

-

JAKs: Pyrazolo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are involved in inflammatory and immune responses often co-opted by cancer.[9]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, pyrazine compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle. For example, piperlongumine–ligustrazine derivatives induce apoptosis by up-regulating reactive oxygen species (ROS) levels.[1][5] This increase in ROS can disrupt the mitochondrial membrane potential, alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and lead to the activation of caspases, the executioners of apoptosis.[1] Other derivatives have been shown to induce cell cycle arrest at the G2/M or S phase, preventing cancer cells from replicating.[11][14]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro activity of various pyrazine derivatives against different human cancer cell lines.

Table 1: Activity of Pyrazine-Natural Product Hybrids

| Compound Class | Derivative Example | Cancer Cell Line | Potency (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Cinnamic Acid Hybrid | Compound 34 | BEL-7402 (Liver) | 9.40 | [5] |

| A549 (Lung) | 7.83 | [5] | ||

| Chalcone Hybrid | Compound 48 | BEL-7402 (Liver) | 10.74 | [1][5] |

| Compound 51 | MCF-7 (Breast) | 0.012 | [5] | |

| A549 (Lung) | 0.045 | [5] | ||

| Curcumin Hybrid | Compound 79 | A549 (Lung) | 0.60 - 2.85 | [1][5] |

| A549/DDP (Resistant Lung) | 0.60 - 2.85 | [1][5] | ||

| Flavonoid Hybrid | Compound 88 | HT-29 (Colon) | 10.67 | [1] |

| Compound 89 | MCF-7 (Breast) | 10.43 | [1] | |

| Coumarin Hybrid | Compound 97 | HCT116 (Colon) | 0.9 | [5] |

| Anthraquinone Hybrid | YM155 (120) | H1299 (Lung) | 0.0137 | [5] |

| Terpene Hybrid | Compound 270 | BEL-7402 (Liver) | 4.19 | [1][5] |

| | | HT-29 (Colon) | 5.23 |[1][5] |

Table 2: Activity of Pyrazine-Based Kinase Inhibitors | Compound | Target Kinase | Cancer Cell Line | Potency (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | :--- | | Prexasertib (8) | CHK1 | - | 1 nM |[9] | | | CHK2 | - | 8 nM |[9] | | Darovasertib (10) | PKCα | - | 1.9 nM |[9] | | Compound 17l | c-Met | - | 26.00 nM |[14] | | | VEGFR-2 | - | 2.6 µM |[14] | | | A549 (Lung) | 0.98 µM |[14] | | | MCF-7 (Breast) | 1.05 µM |[14] | | Compound 18i | - | SNU-16 (Gastric) | 1.88 µM |[15] | | | - | KMS-11 (Myeloma) | 3.02 µM |[15] | | | - | SW-780 (Bladder) | 2.34 µM |[15] | | Compound 34 | JAK1 | - | 3 nM |[9] | | | JAK2 | - | 8.5 nM |[9] | | | TYK2 | - | 7.7 nM |[9] |

Therapeutic Area: Antitubercular Applications

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[13][17] Pyrazinamide, a pyrazine-containing compound, is a crucial first-line drug used to shorten the duration of TB therapy.[18][19] This has spurred extensive research into novel pyrazine derivatives as potent antitubercular agents.[13][18]

Mechanism of Action

The mechanism of pyrazinamide involves its conversion to the active form, pyrazinoic acid, which disrupts membrane potential and fatty acid synthesis in Mycobacterium tuberculosis.[11] For novel synthetic pyrazine derivatives, in silico studies suggest that pantothenate synthetase, an enzyme essential for bacterial survival, could be a primary target.[13]

Quantitative Data: Antitubercular Activity

The following table lists the in vitro activity of novel pyrazine derivatives against the M. tuberculosis H37Rv strain.

Table 3: Antitubercular Activity of Pyrazine Derivatives

| Compound Series | Derivative Example | Potency (MIC, µg/mL) | Potency (MIC, µM) | Reference |

|---|---|---|---|---|

| Pyrazine-Hydrazone Hybrids | Compound 8a, 8b, 8c, 8d | ≤6.25 | - | [13] |

| Compound 24 | 0.78 | 0.0017 | [20] | |

| Pyrazine-Triazole Hybrids | Compound T4, T5, T6, etc. | - | ≤21.25 | [18] |

| Pyrazine-Oxadiazole-Azetidinone | Compound 7B, 7G | 3.12 | - | [17] |

| Piperazine/Homopiperazine Benzamides | Compound 6a, 6e, 6h, 6j, 6k, 7e | - | 1.35 - 2.18 (IC₅₀) |[19] |

Therapeutic Area: Neuroprotective Applications

Pyrazine derivatives, particularly tetramethylpyrazine (also known as ligustrazine), have demonstrated significant neuroprotective effects.[1][5] These compounds show potential in mitigating neuronal damage in conditions like cerebral ischemia/reperfusion injury.[21]

Mechanism of Action

The neuroprotective mechanisms of pyrazine compounds are multifaceted. They can protect neurons from free radical damage and inhibit apoptosis by blocking the mitochondrial apoptosis pathway.[1] This involves up-regulating the Bcl-2/Bax ratio and inhibiting the activity of caspase-9 and caspase-3.[1] Furthermore, tetramethylpyrazine has been shown to protect the brain from ischemic injury by upregulating the transcription of thioredoxin, a key protein in cellular redox control.[21]

Quantitative Data: Neuroprotective Activity

Table 4: Neuroprotective Activity of Pyrazine Derivatives

| Compound Class | Derivative Example | Assay | Potency (EC₅₀, µM) | Reference |

|---|---|---|---|---|

| Cinnamic Acid-Pyrazine | Compound 15 | Protection in HBMEC-2 cells | 3.55 | [1] |

| Compound 12, 13, 14 | Protection in SH-SY5Y cells | ~3.7 | [1] | |

| Compound 19 | Neuroprotection in PC12 cells | 3.68 | [1] |

| | Compound 35 | Protection against CoCl₂-induced neurotoxicity | 25 |[5] |

Experimental Protocols

The evaluation of pyrazine compounds involves a standardized workflow from chemical synthesis to biological testing.

Antiproliferative Activity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[5][14]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyrazine test compounds for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[13][18]

-

Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in culture medium.

-

Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis (e.g., H37Rv strain). Positive and negative controls are included.

-

Incubation: The plate is incubated for several days to allow for bacterial growth.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well. The reagent is blue in its oxidized state and turns pink in its reduced state due to bacterial metabolic activity.

-

Incubation and Reading: After further incubation, the color change is observed visually or measured with a fluorometer/spectrophotometer.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

Mechanism of Action: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating effects on signaling pathways.[11][14]

-

Protein Extraction: Cells treated with the pyrazine compound are lysed to release their protein content.

-

Protein Quantification: The total protein concentration is determined using an assay like the BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated c-Met, Caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.

Conclusion and Future Prospects

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[3][6] Extensive research has demonstrated the efficacy of pyrazine derivatives as anticancer, antitubercular, and neuroprotective agents.[1][5][13] Their ability to modulate key biological targets, particularly protein kinases, makes them highly valuable for oncology drug development.[9][12] Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of pyrazine-based compounds for other therapeutic areas, such as inflammatory and viral diseases, also represents a promising avenue for drug discovery.[7][8][22] The continued application of rational design strategies, guided by in silico modeling and a deeper understanding of disease biology, will undoubtedly unlock the full therapeutic potential of this versatile heterocyclic system.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 3. nbinno.com [nbinno.com]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 19. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of (3-Amino-5,6-dichloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -CH₂OH | 4.5 - 4.8 | Singlet | The chemical shift is influenced by the electron-withdrawing pyrazine ring and the adjacent hydroxyl group. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary with solvent and concentration. |

| -OH | 2.5 - 4.0 | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 (C-CH₂OH) | 150 - 155 | Carbon bearing the methanol group. |

| C-3 (C-NH₂) | 145 - 150 | Carbon bearing the amino group. |

| C-5 (C-Cl) | 130 - 135 | Carbon bearing a chlorine atom. |

| C-6 (C-Cl) | 125 - 130 | Carbon bearing a chlorine atom. |

| -CH₂OH | 60 - 65 | Methylene carbon of the methanol group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of the hydroxyl group, broadened by hydrogen bonding. |

| N-H Stretch | 3100 - 3500 | Medium | Symmetric and asymmetric stretches of the primary amine. |

| C-H Stretch (Aromatic) | ~3050 | Weak | |

| C=N Stretch (Pyrazine Ring) | 1500 - 1600 | Medium to Strong | |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-Cl Stretch | 600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₅H₅Cl₂N₃O | |

| Molecular Weight | 194.02 g/mol | |

| Exact Mass | 192.98097 | |

| Predicted [M]+ Isotopic Pattern | m/z 193 (100%), 195 (65%), 197 (10%) | The characteristic isotopic pattern for a molecule containing two chlorine atoms. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and isotopic distribution of this compound.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: As per instrument recommendation.

-

Drying Gas Temperature and Flow: As per instrument recommendation.

Data Processing:

-

The software will generate a mass spectrum showing relative intensity versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any other significant fragments.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.

Visualizations

Hypothesized Synthetic Workflow

A plausible synthetic route to this compound involves the reduction of the corresponding ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Caption: Hypothesized synthesis of the target compound.

Spectroscopic Correlation Diagram

This diagram illustrates the relationship between the structural components of the molecule and their expected spectroscopic signals.

Methodological & Application

Synthesis Protocol for (3-Amino-5,6-dichloropyrazin-2-yl)methanol: An Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (3-Amino-5,6-dichloropyrazin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the esterification of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid to its methyl ester, followed by the reduction of the ester to the target primary alcohol. This protocol offers a reliable method for obtaining the desired product in good yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a range of biologically active molecules. The presence of the amino group and the dichloro-substituted pyrazine ring makes it a versatile scaffold for further chemical modifications. This application note details a reproducible laboratory-scale synthesis of this compound.

Chemical Reaction Scheme

The overall synthesis pathway is depicted below:

Quantitative Data Summary

| Step | Reactant | Product | Reagent(s) | Solvent(s) | Typical Yield (%) | Purity (%) |

| 1. Esterification | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Thionyl chloride, Methanol | Methanol | 85-95 | >98 |

| 2. Reduction | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | This compound | Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)/Lithium Chloride (LiCl) | Tetrahydrofuran | 70-85 | >97 |

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Materials:

-

3-Amino-5,6-dichloropyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of carboxylic acid) in a round-bottom flask, slowly add thionyl chloride (1.2 eq) at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-